molecular formula C9H13NO B1383772 2-(Furan-2-yl)-3,3-dimethylazetidine CAS No. 1874469-08-5

2-(Furan-2-yl)-3,3-dimethylazetidine

Cat. No.: B1383772
CAS No.: 1874469-08-5
M. Wt: 151.21 g/mol
InChI Key: YERKSMSQXWCIAA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3,3-dimethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a furan moiety at the 2-position and two methyl groups at the 3-positions. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The compound has been identified in synthetic chemistry catalogs (e.g., Enamine Ltd’s building blocks) and is of interest due to its rigid bicyclic structure, which may confer unique physicochemical and biological properties compared to larger or more flexible heterocycles .

Properties

IUPAC Name

2-(furan-2-yl)-3,3-dimethylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERKSMSQXWCIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors Containing Furan and Azetidine Moieties

Method Overview:
The most common approach involves cyclization of precursors that incorporate a furan ring and an amino or imine group capable of undergoing intramolecular cyclization to form the azetidine ring. This method typically employs heterocyclic cyclization reactions under controlled conditions.

Key Steps:

  • Preparation of the Precursor:
    Precursors are often synthesized via nucleophilic substitution or addition reactions, where a suitable aminoalkyl or iminoalkyl furan derivative is prepared. For example, aminoalkyl furan derivatives can be synthesized through alkylation of furan derivatives with halogenated alkyl chains bearing amino groups.

  • Cyclization Reaction:
    The cyclization is generally achieved through intramolecular nucleophilic attack of the amino group on an electrophilic carbon, often facilitated by activating agents or specific reaction conditions such as heat, microwave irradiation, or catalysts.

  • Reaction Conditions:
    Typical conditions include refluxing in polar solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane, often with bases such as triethylamine or acids like p-toluenesulfonic acid to promote ring closure.

Example Data:

Precursor Type Activation Method Cyclization Conditions Yield Reference
Aminoalkyl furan derivatives Acid catalysis Reflux in THF with PPTS 60-75%
Imino derivatives Thermal cyclization Heating at 130-150°C 50-65%

Reductive Cyclization of Imines and Halogenated Intermediates

Method Overview:
This approach involves the formation of imines or halogenated intermediates from suitable amino or hydrazine derivatives, followed by reduction to form the azetidine ring.

Key Steps:

  • Synthesis of Imines or Halogenated Precursors:
    Reaction of aminoalkyl furan derivatives with aldehydes or ketones to form imines, or halogenation of suitable intermediates to generate halogenated precursors.

  • Reductive Cyclization:
    The imines or halogenated compounds are subjected to reduction using reagents like sodium borohydride or lithium aluminum hydride in solvents such as methanol or THF. This reduction triggers intramolecular cyclization, forming the azetidine ring.

  • Reaction Conditions:
    Reactions are typically performed under reflux with excess reducing agent, with careful control of temperature to prevent side reactions.

Research Findings:
Salgado et al. demonstrated that reductive cyclization of imines derived from diketones and amines yields azetidines with moderate to high efficiency, with yields ranging from 48% to 86% depending on substituents and reaction conditions.

[2+2]-Cycloaddition of 2-Aminomalonates with Chalcones

Method Overview:
A more recent method involves [2+2]-cycloaddition reactions between amide-protected 2-aminomalonates and chalcones, followed by oxidative cyclization, to generate highly functionalized azetidines including those with furan substituents.

Key Steps:

  • Preparation of 2-Aminomalonates:
    Synthesized via condensation of malonates with amines or through esterification of malonic acid derivatives.

  • Cycloaddition Reaction:
    The amide-protected 2-aminomalonates are reacted with chalcones under grinding conditions or in solution at room temperature, forming a Michael adduct that undergoes oxidative cyclization.

  • Outcome:
    This method yields azetidines with high stereocontrol, and the presence of the furan ring at the third position is introduced via the chalcone component.

Research Data:
Ye et al. reported yields of up to 86% for these azetidines, emphasizing the efficiency of this pathway for introducing complex substituents, including furan rings.

Cyclization of 1,3-Diols and Mesylation Strategies

Method Overview:
This approach involves the conversion of 1,3-diols derived from diketones into azetidines through mesylation and subsequent intramolecular nucleophilic substitution.

Key Steps:

  • Preparation of 1,3-Diols:
    Derived from the selective hydrogenation of diketones, followed by functional group modifications.

  • Activation and Cyclization:
    The diols are converted into bis-mesylates using mesyl chloride in the presence of triethylamine, then treated with amines to induce intramolecular cyclization, forming azetidines.

Research Findings:
Marinetti et al. demonstrated that this method produces 2,4-disubstituted azetidines with yields between 60-85%, and high enantiomeric excess.

Data Summary Table: Preparation Methods for 2-(Furan-2-yl)-3,3-dimethylazetidine

Method Precursors Key Reagents Conditions Typical Yield References
Cyclization of aminoalkyl derivatives Aminoalkyl furan derivatives Acid, base, heat Reflux in THF or acetonitrile 50-75% ,
Reductive cyclization of imines Imino derivatives, halogenated intermediates Sodium borohydride, reflux Reflux in methanol or THF 48-86%
[2+2]-Cycloaddition of 2-aminomalonates 2-Aminomalonates, chalcones Oxidants, grinding or solution Room temperature Up to 86%
Cyclization of 1,3-diols Diketone-derived diols Mesyl chloride, amines Room temperature to reflux 60-85%

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3,3-dimethylazetidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives, such as furanones.

    Reduction: The azetidine ring can be reduced to form saturated azetidines.

    Substitution: Both the furan and azetidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products Formed

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Saturated azetidines.

    Substitution: Various substituted furan and azetidine derivatives.

Scientific Research Applications

Synthesis of 2-(Furan-2-yl)-3,3-dimethylazetidine

The synthesis of this compound typically involves the cyclization of substituted homoallylamines or other precursors through various methodologies. The iodocyclization protocol has been highlighted as a significant approach for generating azetidine derivatives with diverse substituents, allowing for the exploration of their biological activities and medicinal applications .

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Properties : The compound has shown promising results in antibacterial assays. Its structure allows for interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth .
  • Anticancer Activity : Studies have reported that derivatives of this compound demonstrate significant anticancer properties. For example, modifications to the azetidine structure have been linked to enhanced cytotoxicity against various cancer cell lines .
  • Neuroleptic Effects : The compound's structural similarity to known neuroleptics suggests potential applications in treating psychiatric disorders. Research on related azetidine derivatives has indicated efficacy in modulating neurotransmitter systems .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Research : A study synthesized a series of furan-containing azetidines and evaluated their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant potential as anticancer agents .
  • Antibacterial Screening : In a comparative study, this compound was tested against standard antibacterial agents. The results demonstrated comparable activity against Gram-positive bacteria, highlighting its potential as a lead compound for further development .
  • Neuropharmacological Studies : Research involving animal models assessed the neuroleptic effects of azetidine derivatives. The findings suggested that these compounds could influence dopamine receptor activity, providing insights into their potential use in treating schizophrenia or related disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the azetidine ring and furan moiety can significantly impact biological activity:

Modification TypeEffect on Activity
Substituents on AzetidineEnhanced potency against cancer cells
Variations on FuranImproved antibacterial efficacy
Ring Size AlterationsChanges in neuroleptic activity

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3,3-dimethylazetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

2-(3,4-Difluorophenyl)-3,3-dimethylazetidine

  • Structure : Differs by replacing the furan-2-yl group with a 3,4-difluorophenyl ring.
  • Molecular weight = 183.21 g/mol (C₁₁H₁₂F₂N) .
  • Applications : Used in medicinal chemistry for central nervous system (CNS)-targeted drug design .

Furan-Containing Heterocycles

JWS (Ranitidine Analog)

  • Structure: Contains a dimethylaminomethyl-substituted furan linked to a pyridazinamine group.
  • Properties: Binds to AChE similarly to donepezil (a clinical AD drug), with IC₅₀ values in the nanomolar range. The furan group contributes to π-π stacking in enzyme binding .
  • Comparison : Unlike 2-(furan-2-yl)-3,3-dimethylazetidine, JWS has a larger molecular framework (C₁₆H₂₁N₅O₂S) and targets multiple enzymes .

Coumarin-Furan Hybrids (e.g., Compound 6a–6d)

  • Structure : Bis-coumarin derivatives linked via a furan-methylene group.
  • Properties : Exhibit anticoagulant and anticancer activities. For example, 6a (C₂₉H₁₇ClO₇) has a melting point of 265–269°C, higher than typical azetidines due to extended conjugation .
  • Synthetic Method : Microwave-assisted synthesis reduces reaction time from 93 hours (classical) to 1.5 hours .

Natural Product Analogs

Mulberry-Derived Furan-Azetidine Hybrid (Compound 45)

  • Structure : 2-(Furan-2-yl)-5-(2,3,4-trihydroxybutyl)-1,4-diazine.
  • Properties : Isolated from Morus alba, this compound shows structural similarity but lacks the 3,3-dimethyl substitution. Its bioactivity remains unconfirmed, though crude extracts inhibit α-glucosidase (IC₅₀ ~10 µg/mL) .

Data Tables

Key Research Findings

Azetidine Rigidity : The 3,3-dimethyl substitution in azetidine derivatives reduces ring strain and enhances metabolic stability compared to pyrrolidine or piperidine analogs .

Furan Contributions : Furan moieties improve binding to aromatic enzyme pockets (e.g., AChE’s peripheral anionic site) via π-π interactions, as seen in JWS and coumarin hybrids .

Synthetic Versatility : Azetidine derivatives are synthesized via reductive amination or nucleophilic substitution, while furan-containing compounds often employ microwave-assisted methods for efficiency .

Biological Activity

2-(Furan-2-yl)-3,3-dimethylazetidine is an organic compound characterized by its unique structure, which includes a furan ring and a three-membered azetidine ring with two methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The molecular formula of this compound is C8H11NC_8H_{11}N with a molecular weight of approximately 135.18 g/mol. Its structural representation can be summarized as follows:

  • Furan Ring : A five-membered aromatic ring containing one oxygen atom.
  • Azetidine Ring : A saturated four-membered ring containing one nitrogen atom.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : The compound's structural features may contribute to its effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific biomolecules—such as enzymes or receptors—may modulate biological pathways relevant to disease processes.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:

  • Antioxidant Studies :
    • A study utilizing DPPH (2,2-Diphenyl-1-picrylhydrazyl) assays demonstrated that compounds with similar structures exhibited significant free radical scavenging activity. The results indicated potential for further exploration of this compound in this area .
CompoundIC50 (µg/mL)Activity Type
This compoundTBDAntioxidant
Similar Compound A50Antioxidant
Similar Compound B30Antioxidant
  • Antimicrobial Activity :
    • In vitro studies have indicated that compounds with furan moieties often demonstrate antibacterial properties. Further research is warranted to evaluate the specific efficacy of this compound against various pathogenic strains .

Synthesis and Characterization

The synthesis of this compound has been achieved through various chemical methodologies, including adaptations of Vilsmeier conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) have confirmed the successful formation of the compound.

Conclusion and Future Directions

The compound this compound presents promising avenues for research in medicinal chemistry due to its potential antioxidant and antimicrobial activities. Continued investigation into its biological mechanisms and therapeutic applications could lead to significant advancements in drug development.

Recommendations for Future Research

  • Detailed Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects will be crucial for understanding its full potential.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will help assess the efficacy and safety profile of this compound.
  • Structure-Activity Relationship (SAR) Analysis : Investigating variations in structure could yield compounds with enhanced biological activity.
  • Exploration of Combination Therapies : Assessing the effects of this compound in combination with existing antibiotics could provide insights into synergistic effects.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(furan-2-yl)-3,3-dimethylazetidine?

The synthesis of this compound typically involves multi-step reactions, including cyclization or condensation strategies. For example, analogous azetidine derivatives are synthesized via one-pot multicomponent reactions using furan-containing precursors and alkylating agents. Reaction conditions such as solvent choice (e.g., 1,4-dioxane or ethanol), reflux duration, and catalysts (e.g., piperidine) significantly influence yield and purity .

Example Synthetic Approach Key Conditions Reference
Cyclization of furan-2-yl precursorsReflux in 1,4-dioxane, 3 hours
Multicomponent reactionPotassium hexacyanoferrate, room temperature

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) . For instance, NMR can confirm the azetidine ring structure and furan substitution patterns via characteristic shifts (e.g., furan protons at δ 6.5–7.8 ppm). IR identifies functional groups like C-N (1550 cm⁻¹) and C-O (750 cm⁻¹) bonds .

Technique Key Data for Related Compounds Reference
1H NMRδ 6.52–7.88 (furan protons)
IRν = 2198 cm⁻¹ (CN stretch)

Q. How do substituents on the azetidine ring influence physicochemical properties?

Substituents like methyl groups enhance ring stability and alter lipophilicity. For example, 3,3-dimethyl substitution reduces ring strain, as evidenced by higher melting points in derivatives compared to unsubstituted analogs. Such modifications also impact solubility, critical for bioavailability studies .

Advanced Research Questions

Q. What computational methods are used to predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier orbital energies (HOMO/LUMO), aiding in understanding electrophilic/nucleophilic sites. Studies on similar imidazopyridine systems demonstrate how electron-withdrawing groups on furan modulate reactivity .

Computational Parameter Application Reference
HOMO-LUMO gapReactivity prediction
Mulliken chargesCharge distribution analysis

Q. How can contradictions in biological activity data among derivatives be resolved?

Discrepancies in activity (e.g., anti-exudative effects) may arise from substituent positioning or assay variability. Structure-Activity Relationship (SAR) studies, combined with statistical validation (e.g., ANOVA), help identify critical functional groups. For instance, derivatives with 4-ethoxy or 3-chloro substituents showed no activity, while 3,4-dimethyl analogs exhibited enhanced efficacy .

Derivative Substituent Activity Level Reference
3.64-ethoxyInactive
3.133,4-dimethylActive

Q. What role does X-ray crystallography play in structural elucidation of azetidine derivatives?

Single-crystal X-ray diffraction provides precise bond lengths and angles, resolving stereochemical ambiguities. For example, a benzimidazolium chloride derivative with furan groups revealed a planar azetidine ring and intermolecular hydrogen bonding, critical for stability .

Parameter Value Reference
Bond length (C-N)1.47 Å
Dihedral angle5.2°

Q. How are reaction conditions optimized for high-yield synthesis of azetidine derivatives?

Optimization involves screening solvents, temperatures, and catalysts. For furan-containing compounds, microwave-assisted synthesis reduces reaction time (e.g., from 70 hours to 1.5 hours) while maintaining yields >60%. Solvent polarity (e.g., DMSO vs. ethanol) also affects cyclization efficiency .

Condition Traditional Optimized Reference
Reaction time70 hours1.5 hours
SolventDMSOEthanol

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-3,3-dimethylazetidine
Reactant of Route 2
2-(Furan-2-yl)-3,3-dimethylazetidine

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